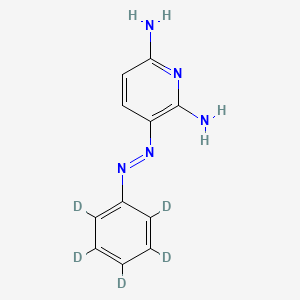
Phenazopyridine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazopyridine-d5 is a deuterated form of phenazopyridine, a compound commonly used as a urinary tract analgesic. The deuterium atoms replace hydrogen atoms in the phenazopyridine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Phenazopyridine itself is known for its ability to relieve pain, burning, and discomfort caused by urinary tract infections, surgery, or injury to the urinary tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenazopyridine-d5 typically involves the introduction of deuterium atoms into the phenazopyridine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process generally involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient and safe production of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenazopyridine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
Phenazopyridine-d5 has several scientific research applications, including:
Biological Studies: This compound is used in biological research to investigate its effects on cellular processes and its potential as a kinase inhibitor.
Medical Research: The compound is studied for its analgesic properties and its potential use in treating urinary tract discomfort.
Industrial Applications: this compound is used in the development of new pharmaceuticals and in the study of drug interactions and stability.
Mécanisme D'action
The mechanism of action of phenazopyridine-d5 is similar to that of phenazopyridine. It exerts its effects by providing a direct topical analgesic effect on the mucosal lining of the urinary tract. This is achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, this compound has been shown to inhibit certain kinases involved in cellular processes, such as the phosphatidylinositol kinases .
Comparaison Avec Des Composés Similaires
Phenazopyridine-d5 can be compared with other similar compounds, such as:
Phenazopyridine: The non-deuterated form, which is widely used as a urinary tract analgesic.
Oxybutynin: Another urinary tract analgesic used to relieve symptoms of overactive bladder.
Pyridium: A brand name for phenazopyridine, used for similar purposes.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying metabolic pathways and drug interactions.
Propriétés
Formule moléculaire |
C11H11N5 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |
Clé InChI |
QPFYXYFORQJZEC-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C=C2)N)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


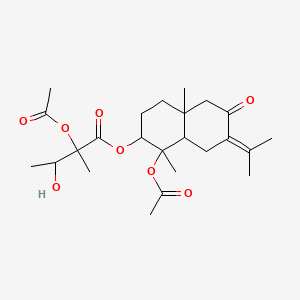
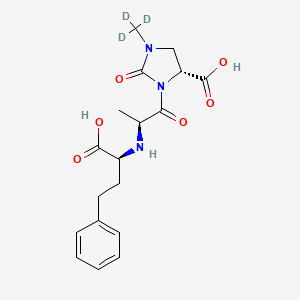
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
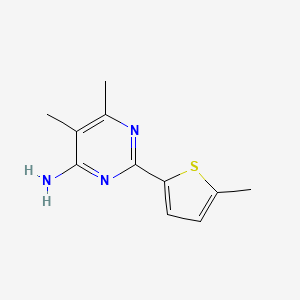
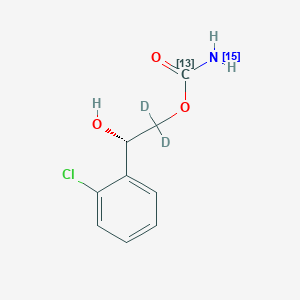
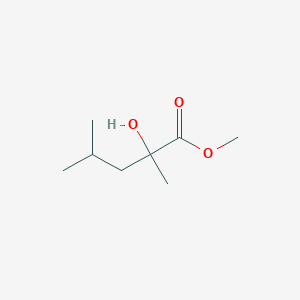
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)

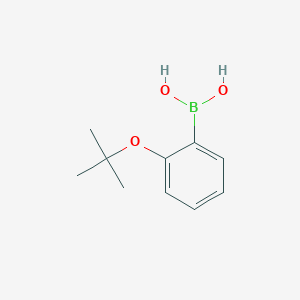
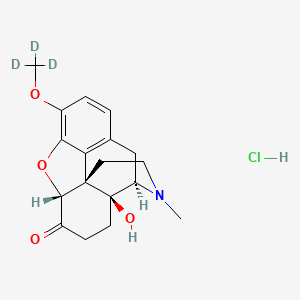
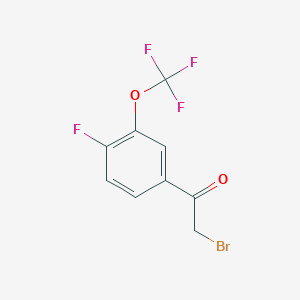
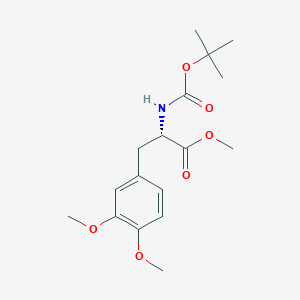

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
